N-methyl-3-naphthalen-1-yloxypropan-1-amine;oxalic acid
Overview
Description
N-methyl-3-naphthalen-1-yloxypropan-1-amine;oxalic acid is a chemical compound that combines the properties of N-methyl-3-naphthalen-1-yloxypropan-1-amine and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-naphthalen-1-yloxypropan-1-amine typically involves the reaction of N-methyl-3-aminopropanol with 1-naphthol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-naphthalen-1-yloxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of N-methyl-3-naphthalen-1-yloxypropan-1-amine derivatives.
Substitution: Formation of various substituted naphthalen-1-yloxypropan-1-amine compounds.
Scientific Research Applications
N-methyl-3-naphthalen-1-yloxypropan-1-amine;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-3-naphthalen-1-yloxypropan-1-amine involves its interaction with specific molecular targets in biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-naphthalen-1-yloxypropan-1-amine: The parent compound without the oxalic acid component.
N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine: A structurally similar compound with a thiophene ring.
Uniqueness
N-methyl-3-naphthalen-1-yloxypropan-1-amine;oxalic acid is unique due to the presence of the oxalic acid component, which may impart additional properties such as enhanced solubility or altered reactivity. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique properties and reactivity make it a valuable compound for further exploration and development in various fields.
Properties
IUPAC Name |
N-methyl-3-naphthalen-1-yloxypropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.C2H2O4/c1-15-10-5-11-16-14-9-4-7-12-6-2-3-8-13(12)14;3-1(4)2(5)6/h2-4,6-9,15H,5,10-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJPYLFPWQDEGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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